molecular formula C5Cl5F B14387633 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene CAS No. 90013-82-4

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene

Katalognummer: B14387633
CAS-Nummer: 90013-82-4
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: SJBCPBPWIDSVSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative. This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a cyclopentadiene ring. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene typically involves halogenation reactions. One common method is the direct fluorination and chlorination of cyclopentadiene. The reaction conditions often require the use of catalysts and controlled environments to ensure selective halogenation. Industrial production methods may involve the use of specialized reactors to handle the highly reactive intermediates and to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide, alkoxide). The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene exerts its effects is primarily through its ability to participate in electrophilic and nucleophilic reactions. The presence of multiple halogens enhances its reactivity, allowing it to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors through halogen bonding, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene can be compared with other halogenated cyclopentadienes, such as:

Eigenschaften

CAS-Nummer

90013-82-4

Molekularformel

C5Cl5F

Molekulargewicht

256.3 g/mol

IUPAC-Name

1,2,3,4,5-pentachloro-5-fluorocyclopenta-1,3-diene

InChI

InChI=1S/C5Cl5F/c6-1-2(7)4(9)5(10,11)3(1)8

InChI-Schlüssel

SJBCPBPWIDSVSS-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.